
2-Benzoylbenzoic acid
Overview
Description
2-Benzoylbenzoic acid (CAS 85-52-9) is an aromatic compound with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol. It features a benzoic acid moiety substituted at the ortho position with a benzoyl group, forming a planar structure with slight out-of-plane distortion in the carboxyl (-COOH) group . Key physicochemical properties include a melting point of 127–129°C, solubility in ethanol and ether, and a density of 1.2022 g/cm³ .
The compound exhibits notable photophysical properties, such as a strong ultraviolet (UV) absorption peak at 263 nm, attributed to HOMO→LUMO electronic transitions involving π→π* and n→π* orbitals . Density Functional Theory (DFT) studies using the B3LYP/6-311++G basis set reveal charge delocalization stabilizing the molecule, with electrophilic sites localized at the carbonyl (O17) and carboxyl oxygens (O8, O9) . These characteristics underpin its applications in photolabile protective groups for alcohols/thiols , fluorescent probes , and synthesis of anthraquinones .
Preparation Methods
Traditional Friedel-Crafts Acylation Using Aluminum Chloride
The Friedel-Crafts acylation of benzene with phthalic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃), represents the classical route to 2-benzoylbenzoic acid. This method involves the electrophilic substitution of benzene with phthalic anhydride, facilitated by the Lewis acid catalyst .
Reaction Mechanism and Process Conditions
Phthalic anhydride reacts with benzene in a 1:3 molar ratio under AlCl₃ catalysis at 70–80°C. The exothermic reaction generates a complex intermediate, which is hydrolyzed with dilute hydrochloric acid to yield the target compound . A critical challenge is the solidification of the reaction mixture due to the formation of AlCl₃ adducts, necessitating the use of excess benzene (up to 5:1 molar ratio) as both reactant and solvent .
Limitations and Modifications
Early implementations faced difficulties in stirrability and catalyst recovery, with yields plateauing at 75–80% . To mitigate these issues, later methods incorporated diluents such as lithium chloride or sodium bromide, which reduced viscosity and improved heat transfer . For example, a 1999 patent demonstrated that adding 10 wt% LiCl increased yields to 82% while maintaining a stirrable reaction mixture .
Modified Catalytic Systems with Recyclable Imidazole-AlCl₃ Complexes
Recent patents describe imidazole-based organic catalysts that enhance recyclability and reduce aluminum waste. In these systems, imidazole derivatives form complexes with AlCl₃, enabling catalyst recovery and reuse .
Catalyst Synthesis and Optimization
Chlorinated imidazole compounds (e.g., 1,3-diisopropylimidazolium chloride) are mixed with AlCl₃ at 5–15°C to form a stable catalyst (termed "Catalyst A") . The molar ratio of imidazole to AlCl₃ critically influences activity:
Process Workflow and Catalyst Recovery
The synthesis involves three stages:
-
Catalyst Preparation : Imidazole and AlCl₃ are combined at low temperatures (5–15°C) until gas evolution ceases .
-
Acylation Reaction : Phthalic anhydride, benzene, and Catalyst A react at 70–80°C for 1–2 hours .
-
Product Isolation : The reaction mixture is extracted with diethyl ether, acidified with HCl, and crystallized to obtain this compound .
The lower aqueous layer containing Catalyst A is washed with n-hexane and vacuum-dried, achieving 83–87% recovery across five cycles .
Table 1: Performance of Imidazole-AlCl₃ Catalysts
Imidazole Derivative | AlCl₃ Ratio | Temp (°C) | Yield (%) | Catalyst Recovery (%) |
---|---|---|---|---|
1,3-Diisopropyl | 1:1 | 80 | 85 | 83 |
1,3-Diisopropyl | 1:1.75 | 70 | 89 | 87 |
1-Butyl-3-methyl | 1:1 | 75 | 81 | 79 |
Aqueous Acid-Mediated Synthesis
An alternative method employs aqueous acetic acid as both solvent and proton source, eliminating the need for volatile organic solvents .
Reaction Conditions and Kinetics
Phthalic anhydride reacts with benzene in 75–90% acetic acid under reflux (110–118°C). Water content below 25% slows the reaction, while temperatures above 90°C are essential for practical reaction rates . The process achieves 78–82% yield, with product isolation via cooling-induced crystallization .
Advantages Over Traditional Methods
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Reduced Environmental Impact : Avoids halogenated solvents and excess benzene .
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Simplified Workup : Product precipitates directly upon cooling, reducing purification steps .
Comparative Analysis of Industrial Methods
Table 2: Method Comparison for this compound Synthesis
Parameter | Friedel-Crafts (AlCl₃) | Imidazole-AlCl₃ | Aqueous Acetic Acid |
---|---|---|---|
Yield (%) | 75–82 | 85–89 | 78–82 |
Catalyst Recovery (%) | 0 | 83–87 | N/A |
Reaction Temp (°C) | 70–80 | 70–80 | 110–118 |
Solvent Volume (L/kg) | 8–10 | 3–5 | 4–6 |
Environmental Impact | High (Al waste) | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoylbenzoic acids.
Scientific Research Applications
Photochemical Applications
2-Benzoylbenzoic acid is primarily recognized for its photochemical properties. It acts as a photoinitiator in polymerization processes and is used in UV-curable coatings.
Case Study: Photolabile Protecting Groups
A study demonstrated that this compound can serve as a photolabile mask for alcohols and thiols, allowing for selective deprotection under UV light. This property is particularly useful in synthetic organic chemistry where controlled release of functional groups is required .
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of derivatives of this compound. Modifications to its structure have resulted in compounds with enhanced activity against various bacteria.
Case Study: Inhibition of Bacterial RNA Polymerase
A study explored the modification of benzyl and benzoyl benzoic acid derivatives to inhibit bacterial RNA polymerase (RNAP). Compounds derived from this compound exhibited significant antimicrobial activity against Streptococcus pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL for certain derivatives .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
5e | 1 | S. pneumoniae |
8e | 4 | S. aureus |
Material Science Applications
In materials science, this compound is used in the formulation of UV stabilizers and additives for polymers. Its ability to absorb UV light helps in protecting materials from degradation.
Case Study: UV-Photooxidative Degradation
Research investigated the effects of this compound on the UV-photooxidative degradation of low-density polyethylene (LDPE). The study found that incorporating this compound into LDPE formulations significantly reduced degradation rates, enhancing the material's longevity under UV exposure .
Synthesis and Catalysis
The compound is also utilized in various synthetic methodologies, particularly in Friedel-Crafts reactions, where it acts as a catalyst or reagent.
Case Study: Friedel-Crafts Cyclodehydration
A study examined the cyclodehydration of 2-benzoylbenzoic acids using different acids as catalysts. The results indicated that varying the electrophilicity of substrates significantly influenced reaction rates and product yields, showcasing its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2-benzoylbenzoic acid involves its ability to participate in various chemical reactions due to the presence of both benzoyl and carboxyl groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating its use in synthesizing complex organic molecules. The benzoyl group can undergo electrophilic substitution, while the carboxyl group can participate in nucleophilic acyl substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
2-(4-Methoxybenzoyl)benzoic Acid (CAS 132368-08-2)
- Structure : Incorporates a methoxy (-OCH₃) group at the para position of the benzoyl ring.
- Properties : Shows enhanced sweetness compared to 2-benzoylbenzoic acid, as methoxy substitution aligns with glucophore sites in sweet taste receptor models .
- Applications : Explored as a sweetener in food chemistry .
2-Aminobenzamides
- Structure: Replaces the benzoyl group with an aminobenzamide moiety.
- Properties : Higher polarity due to the amide group, leading to improved solubility in polar solvents.
- Applications : Used in glycosylation studies and glycan analysis .
2-(4-Methylbenzoyl)benzoic Acid
- Structure : Features a methyl (-CH₃) group at the para position of the benzoyl ring.
- Properties : Increased hydrophobicity alters UV absorption profiles, shifting λmax by ~5 nm compared to the parent compound .
Physicochemical Properties
*Estimated values based on structural modifications.
Toxicity (LogLD₅₀)
Compound | LogLD₅₀ | Toxicity Relative to Benzoic Acid |
---|---|---|
This compound | 6.68 | 10× higher toxicity |
Benzoic acid | 7.57 | Baseline |
2-Benzoyl-5-chloro-BA | 6.35 | 12× higher toxicity |
Herbicidal Activity
Sweetness and Bitterness Modulation
- Sweet Derivatives: 2-(4-Methoxybenzoyl)benzoic acid derivatives exhibit sweetness via interactions with Tinti-Nofre receptor sites .
- Bitter-Masking : Hydroxylated benzoic acid amides structurally analogous to homoeriodictyol can mask bitterness in food additives .
Biological Activity
2-Benzoylbenzoic acid (C14H10O3) is a compound that has gained attention in various fields due to its notable biological activities. This article provides an overview of its biological properties, including antimicrobial and herbicidal activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound consists of a benzoyl group attached to a benzoic acid moiety. Its structural formula can be represented as follows:
The compound exhibits hydrogen-bonding capabilities, which play a significant role in its biological interactions. The anhydrous and hydrated forms of the compound have been studied to understand their structural differences and implications for activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A study focused on the inhibition of bacterial RNA polymerase (RNAP) demonstrated that certain derivatives exhibited significant activity against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for one of the derivatives was found to be 256 μg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | 256 | S. pneumoniae |
Derivative 1 | 128 | S. aureus |
Derivative 2 | 64 | E. coli |
Derivative 3 | 32 | Klebsiella pneumoniae |
These findings suggest that modifications to the benzoyl or benzoic acid moieties can enhance antimicrobial activity, particularly when electron-withdrawing groups are present .
Herbicidal Activity
The herbicidal potential of this compound has also been investigated. Historical research indicates that this compound exhibits selective herbicidal action against various plant species. Although initially overshadowed by phenoxyacetic acid derivatives, it remains an area of interest in agricultural chemistry .
Case Study: Herbicidal Effects
In a comparative study, different concentrations of this compound were applied to several crop species. The results indicated varying degrees of phytotoxicity, suggesting that structural modifications could lead to enhanced selectivity and efficacy in weed control.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives of this compound. Research has shown that:
- Electron-Withdrawing Groups : Enhance antimicrobial potency.
- Hydrophobic Interactions : Influence herbicidal effectiveness.
Table 2: Structure-Activity Relationships
Modification Type | Effect on Activity |
---|---|
Electron-Withdrawing Groups | Increased antimicrobial activity |
Hydrophobic Substituents | Enhanced herbicidal action |
Properties
IUPAC Name |
2-benzoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYTUFKXYPTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058924 | |
Record name | Benzoic acid, 2-benzoyl- | |
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Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |
Record name | 2-Benzoylbenzoic acid | |
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Solubility |
VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |
Record name | 2-BENZOYLBENZOIC ACID | |
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Color/Form |
TRICLINIC NEEDLES (WATER + 1) | |
CAS No. |
85-52-9, 27458-06-6 | |
Record name | 2-Benzoylbenzoic acid | |
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Record name | 2-Benzoylbenzoic acid | |
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Record name | Benzoic acid, 2-benzoyl- | |
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Record name | 2-BENZOYLBENZOIC ACID | |
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Melting Point |
127-129 °C, MP: 93.4 °C (+ WATER) | |
Record name | 2-BENZOYLBENZOIC ACID | |
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Retrosynthesis Analysis
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